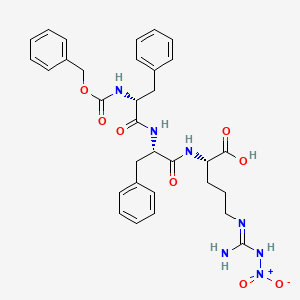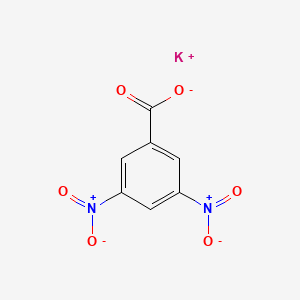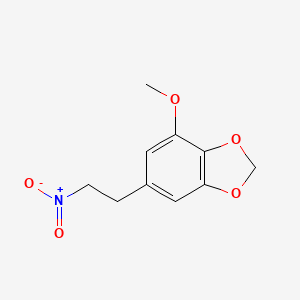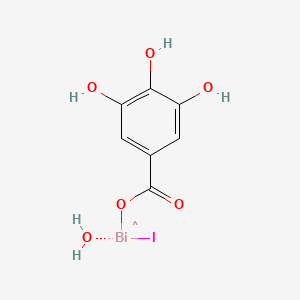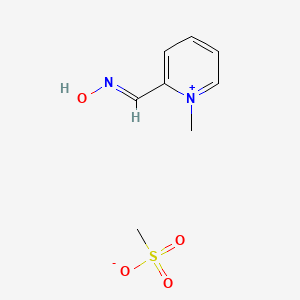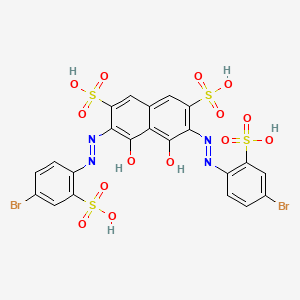
DYSPROSIUM(III) ACETATE TETRAHYDRATE, REACTON#174;, 99.9per cent (REO)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of dysprosium(III) complexes often involves coordination with organic ligands, which can significantly influence their structural and magnetic properties. For instance, complexes of dysprosium(III) with tripodal ligands and acetate ions have been synthesized, demonstrating the versatility of dysprosium(III) in forming various coordination geometries (Shintoyo et al., 2014).
Molecular Structure Analysis
The molecular structure of dysprosium(III) acetate complexes can be quite intricate. A notable feature is the coordination environment of dysprosium(III), which is often nonacoordinated and can adopt geometries such as capped-square-antiprismatic. This complexity is evident in dysprosium(III) complexes with acetate and other ligands, where detailed structural analysis reveals the influence of ligands on the coordination geometry and overall molecular structure (Shintoyo et al., 2014).
Chemical Reactions and Properties
Dysprosium(III) acetate tetrahydrate can participate in a variety of chemical reactions, leading to the formation of novel compounds. Its reactions can be tailored by the choice of ligands and reaction conditions. For example, dysprosium(III)-catalyzed reactions have been explored for organic synthesis, demonstrating the chemical versatility of dysprosium(III) compounds (Batey et al., 2001).
Physical Properties Analysis
The physical properties of dysprosium(III) acetate tetrahydrate, such as its luminescence, are subjects of significant interest. Dysprosium(III) ions are known for their luminescent properties, particularly in the visible to near-infrared (Vis-NIR) region. Studies have detailed the photophysical properties of dysprosium(III) in various solvents, highlighting its potential in optical applications (Kofod et al., 2019).
Chemical Properties Analysis
The chemical properties of dysprosium(III) acetate tetrahydrate are influenced by the electronic configuration of the dysprosium ion, which contributes to its chemical reactivity and interaction with other molecules. Research into the electronic energy levels of dysprosium(III) ions has provided insights into their reactivity and chemical behavior in solutions (Kofod et al., 2019).
科学的研究の応用
Magnetocaloric Applications
Dysprosium acetate tetrahydrate has been utilized for cooling below liquid-helium temperature in magnetocaloric applications. This is achieved by rotating aligned single-crystal samples in a constant applied magnetic field, offering advantages like fast cooling cycles and potentially compact refrigerators (Lorusso, Roubeau, & Evangelisti, 2016).
Nanoparticle Synthesis
This compound has been used in the non-isothermal decomposition route for preparing Dysprosium Sesquioxide (Dy2O3) nanoparticles. These nanoparticles exhibit unique optical and electrical conductivity properties, which are significant in various technological applications (Abu-Zied, Hussein, & Asiri, 2017).
Photophysical Studies
Dysprosium(III) ions are notable for their luminescence in optical fibers and as shift reagents in NMR imaging. Studies have focused on the photophysical properties of Dysprosium(III) complexes, exploring their electronic energy levels and intrinsic luminescence quantum yields (Kofod, Arppe-Tabbara, & Sørensen, 2019).
Magnetic Analysis and Luminescence
Research has been conducted on Dysprosium(III) complexes for understanding their crystal field splitting, magnetic data, and luminescence characteristics. This is crucial for applications in materials science and quantum computing (Shintoyo et al., 2014).
NMR Spectroscopy
The interaction of Dysprosium(III) with various carboxylates in aqueous mediums has been studied using 17O NMR spectroscopy. This research aids in understanding the complexation sites of ligands and the coordination of water molecules in complexes, which is valuable in chemical analysis and material sciences (Vijverberg et al., 1981).
Biomedical Imaging
Dysprosium-based complexes have been explored for their potential as bimodal agents in optical and high-field magnetic resonance imaging. Their magnetic and optical properties make them suitable for such advanced imaging techniques (Harris et al., 2016).
Thermal Decomposition Studies
Studies on the isothermal decomposition of Dysprosium Acetate, particularly in the context of irradiation effects, have been conducted. This research is essential for understanding the thermodynamic properties and mechanisms of thermal decomposition, relevant in material processing and engineering (Mahfouz et al., 2002).
Electromagnetic Applications
The magnetic anisotropy of Dysprosium(III) in low-symmetry environments has been investigated, combining theoretical and experimental approaches. This research is critical in understanding magnetic interactions and anisotropy, which are important in the development of advanced magnetic materials (Bernot et al., 2009).
Safety And Hazards
Dysprosium(III) Acetate Tetrahydrate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of water . If skin irritation occurs or eye irritation persists, get medical advice/attention .
特性
CAS番号 |
15280-55-4 |
|---|---|
製品名 |
DYSPROSIUM(III) ACETATE TETRAHYDRATE, REACTON#174;, 99.9per cent (REO) |
分子式 |
C6H17DyO10 |
分子量 |
411.69318 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




